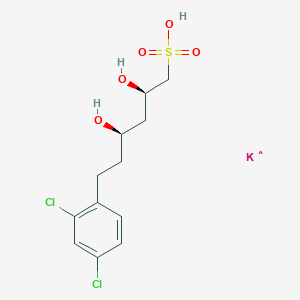

6-(2,4-Dichlorophenyl)-2,4-dihydroxyhexane-1-sulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(2,4-Dichlorophenyl)-2,4-dihydroxyhexane-1-sulfonic acid, commonly known as sulfoxaflor, is a systemic insecticide used to control a wide range of pests in agricultural crops. It belongs to the class of sulfoximine insecticides and was first registered for use in the United States in 2013. Sulfoxaflor is known for its effectiveness against sap-feeding insects such as aphids, whiteflies, and mealybugs.

Mechanism Of Action

Sulfoxaflor works by binding to the nicotinic acetylcholine receptor in the nervous system of insects. This binding leads to the disruption of the normal functioning of the receptor, leading to paralysis and death of the insect. Sulfoxaflor has a high affinity for the receptor, leading to its efficacy against a wide range of pests.

Biochemical And Physiological Effects

Sulfoxaflor has been found to have low toxicity to mammals and birds. However, it has been found to have high toxicity to aquatic organisms such as fish and crustaceans. Sulfoxaflor is rapidly metabolized in mammals, leading to its low toxicity. It has also been found to have a short half-life in soil, leading to its low persistence.

Advantages And Limitations For Lab Experiments

Sulfoxaflor has several advantages for use in lab experiments. It has a high degree of purity, making it easy to use and analyze. It also has a well-defined mechanism of action, making it easy to study its effects on insects. However, sulfoxaflor has some limitations for use in lab experiments. It has a high cost, making it difficult to use in large-scale experiments. It also has limited solubility in water, making it difficult to use in aqueous solutions.

Future Directions

There are several future directions for research on sulfoxaflor. One area of research is the development of new formulations of sulfoxaflor that are more effective and have lower toxicity to non-target organisms. Another area of research is the study of the impact of sulfoxaflor on pollinators such as bees and other beneficial insects. Finally, research is needed to determine the long-term effects of sulfoxaflor on the environment and human health.

Conclusion

Sulfoxaflor is a systemic insecticide used to control a wide range of pests in agricultural crops. It has a well-defined mechanism of action and has been extensively studied for its efficacy and safety. Sulfoxaflor has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on sulfoxaflor, including the development of new formulations and the study of its impact on pollinators and the environment.

Synthesis Methods

The synthesis of sulfoxaflor involves the reaction of 2,4-dichlorobenzonitrile with 2,2-dimethyl-3-(2-hydroxyethylidene) cyclopropanecarboxylic acid in the presence of a base. The resulting product is then treated with sodium sulfite to form the sodium salt of sulfoxaflor. The final step involves the acidification of the sodium salt to obtain sulfoxaflor as a white crystalline solid.

Scientific Research Applications

Sulfoxaflor has been extensively studied for its efficacy against various pests in agricultural crops. It has been found to be effective against a wide range of pests, including aphids, whiteflies, and mealybugs. Sulfoxaflor works by disrupting the nervous system of insects, leading to paralysis and death. It has also been found to have a low impact on non-target organisms such as bees and other beneficial insects.

properties

CAS RN |

141263-69-6 |

|---|---|

Product Name |

6-(2,4-Dichlorophenyl)-2,4-dihydroxyhexane-1-sulfonic acid |

Molecular Formula |

C12H16Cl2KO5S |

Molecular Weight |

382.3 g/mol |

InChI |

InChI=1S/C12H16Cl2O5S.K/c13-9-3-1-8(12(14)5-9)2-4-10(15)6-11(16)7-20(17,18)19;/h1,3,5,10-11,15-16H,2,4,6-7H2,(H,17,18,19);/t10-,11-;/m1./s1 |

InChI Key |

PHLQGCATGWTWPZ-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)CC[C@H](C[C@H](CS(=O)(=O)O)O)O.[K] |

SMILES |

C1=CC(=C(C=C1Cl)Cl)CCC(CC(CS(=O)(=O)O)O)O.[K] |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCC(CC(CS(=O)(=O)O)O)O.[K] |

synonyms |

6-(2,4-dichlorophenyl)-2,4-dihydroxyhexane-1-sulfonic acid 6-(2,4-dichlorophenyl)-2,4-dihydroxyhexane-1-sulfonic acid, monopotassium salt DCPHHS |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)

![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)

![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)

![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)